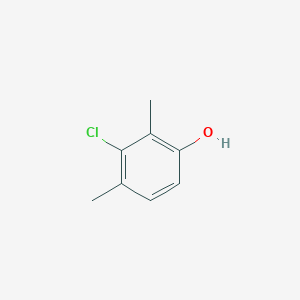

3-Chloro-2,4-dimethylphenol

Descripción general

Descripción

3-Chloro-2,4-dimethylphenol is an organic compound with the molecular formula C8H9ClO . It is a derivative of phenol, where the hydroxyl group is attached to a carbon atom that is part of an aromatic ring . This compound is used in various applications due to its antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two methyl groups, a chlorine atom, and a hydroxyl group attached to it . The exact positions of these substituents on the benzene ring define the compound .Physical And Chemical Properties Analysis

This compound is a solid substance with an aromatic odor . It has a melting point range of 112-117 °C and a boiling point of 246 °C . It is soluble in methanol .Aplicaciones Científicas De Investigación

Environmental Impact Assessment

Extensive review of scientific data on chlorophenols, including 3-Chloro-2,4-dimethylphenol, highlights their moderate to considerable toxicity towards mammalian and aquatic life upon long-term exposure. The persistence of these compounds in the environment can vary significantly, ranging from low to high depending on the presence of biodegradable microflora and environmental conditions. Interestingly, chlorophenols are noted for their strong organoleptic effects, despite expectations of low bioaccumulation (Krijgsheld & Gen, 1986).

Remediation and Degradation Approaches

Research into the degradation of chlorophenols, such as this compound, by zero valent iron (ZVI) and iron-based bimetallic systems has shown promising results. These methods efficiently dechlorinate chlorophenols through processes like dechlorination, sorption, and co-precipitation. While ZVI is effective for dechlorination, its long-term reactivity may be hampered by surface passivation. Conversely, iron-based bimetallic systems have been identified as a superior alternative, offering enhanced performance over ZVI in the degradation of chlorophenols (Gunawardana, Singhal, & Swedlund, 2011).

Pollution and Toxicity Studies

Studies have examined the toxic effects of chlorophenols, including this compound, on various organisms, highlighting their potential to cause oxidative stress, immune system alterations, endocrine disruptions, and even carcinogenic effects in exposed populations. These compounds are not readily degraded in the natural environment and can accumulate in biological systems, leading to significant ecological and health concerns. As such, there is a pressing need for continued research into their environmental fate, accumulation, and exposure impacts to inform regulation and protective measures against exposure (Ge et al., 2017).

Mecanismo De Acción

Target of Action

3-Chloro-2,4-dimethylphenol, also known as Chloroxylenol , is an antimicrobial compound primarily effective against Gram-positive bacteria . It disrupts the cell wall due to its phenolic nature .

Mode of Action

The compound interacts with the bacterial cell wall, causing disruption and leading to the death of the bacteria . This interaction is due to the phenolic nature of the compound, which allows it to penetrate and disrupt the cell wall .

Biochemical Pathways

This compound is metabolized by bacteria through a pathway involving a multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . The genes for this entire pathway are clustered, and the nucleotide sequences of these genes encode the first four biochemical steps of the pathway .

Result of Action

The primary result of the action of this compound is the death of Gram-positive bacteria . By disrupting the bacterial cell wall, the compound causes the bacteria to lose their structural integrity and die .

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-2,4-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMOUSPMWQFEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

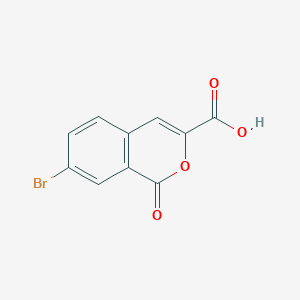

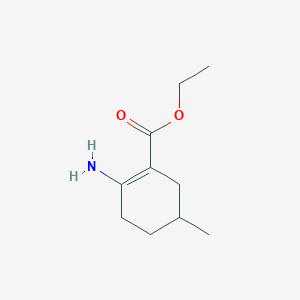

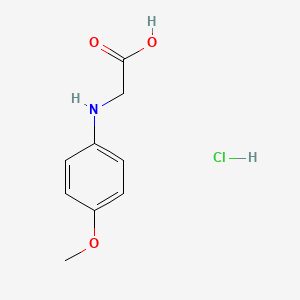

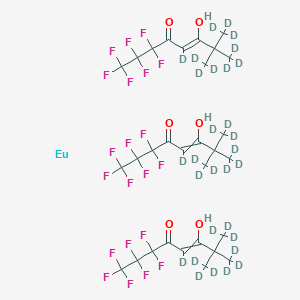

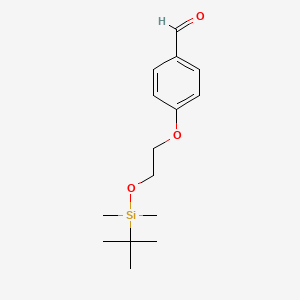

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3272392.png)